2-Bromo-3-methylbenzaldehyde

Übersicht

Beschreibung

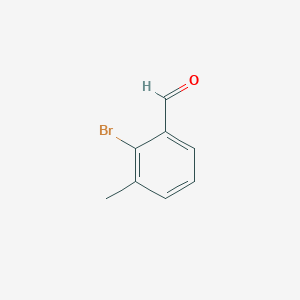

2-Bromo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is a white crystalline solid with a melting point of 53-54°C and a boiling point of approximately 250°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-3-methylbenzaldehyde can be synthesized through the bromination of 3-methylbenzaldehyde. The reaction involves the addition of bromine to 3-methylbenzaldehyde in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a catalyst to facilitate the bromination process. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. Key findings include:

Reaction Pathway:

2-Bromo-3-methylbenzaldehyde → 2-Bromo-3-methylbenzoic acid

| Reagent/Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| KMnO₄ in acidic medium | 58% | CO₂ pressure enhances selectivity | |

| CrO₃/H₂SO₄ | 42% | Requires stepwise aldehyde isolation |

Mechanistic Insight:

Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. Steric hindrance from the methyl group slightly reduces reaction rates compared to non-methyl analogs .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride reagents:

Reaction Pathway:

this compound → 2-Bromo-3-methylbenzyl alcohol

| Reagent/Conditions | Yield | Notes | Source |

|---|---|---|---|

| NaBH₄ in MeOH | 75% | Mild conditions, rapid completion | |

| LiAlH₄ in THF | 96% | Requires low temperature (-78°C) |

Side Reactions:

Over-reduction to the corresponding hydrocarbon is negligible due to the stabilizing effect of the aromatic ring .

Condensation Reactions

The aldehyde participates in Knoevenagel and Friedländer condensations:

Knoevenagel Condensation

Example: Synthesis of α,β-unsaturated ketones

Reagents: Malononitrile, piperidine catalyst

Yield: 68–72%

Application: Intermediate for heterocyclic compound synthesis .

Nucleophilic Aromatic Substitution (SNAr)

The bromine substituent undergoes substitution under specific conditions:

Reaction Pathway:

this compound → 2-Methoxy-3-methylbenzaldehyde

| Reagent/Conditions | Yield | Temperature | Source |

|---|---|---|---|

| NaOMe in DMF | 40% | 80°C | |

| CuI/1,10-phenanthroline | 65% | 120°C |

Limitations:

Electron-withdrawing aldehyde group deactivates the ring, necessitating strong nucleophiles or catalytic systems .

Grignard and Organometallic Additions

The aldehyde reacts with Grignard reagents to form secondary alcohols:

Reaction Pathway:

this compound + RMgX → 2-Bromo-3-methylbenzyl alcohol derivative

| Reagent | Product | Yield | Source |

|---|---|---|---|

| CH₃MgBr | 2-Bromo-3-methyl-1-phenylpropan-1-ol | 60% | |

| PhMgCl | Diaryl secondary alcohol | 52% |

Stereochemical Note:

Reactions proceed with minimal stereoselectivity due to the planar aldehyde group .

Schiff Base Formation

Reaction with primary amines yields imines:

Reaction Pathway:

this compound + RNH₂ → N-Substituted imine

| Amine | Catalyst | Yield | Application | Source |

|---|---|---|---|---|

| Aniline | None | 85% | Ligand for metal complexes | |

| Hydrazine | AcOH | 90% | Precursor for heterocycles |

Stability:

Imines derived from electron-deficient amines exhibit enhanced stability due to resonance with the aromatic ring .

Photochemical Reactions

Limited studies suggest potential for photoinduced coupling:

Reaction Pathway:

Dimerization via [2+2] cycloaddition under UV light

Conditions: Benzene, 254 nm UV

Yield: 30% (mixture of stereoisomers)

Challenge: Competing bromine dissociation reduces efficiency .

Critical Analysis of Reactivity

- Electronic Effects: The electron-withdrawing aldehyde group meta to bromine reduces electrophilicity at the para position, directing substitutions to ortho/para sites.

- Steric Effects: The methyl group at the 3-position hinders reactions at the adjacent carbon, favoring distal functionalization.

- Comparative Data:

Reaction Type Rate (vs. Benzaldehyde) Yield (vs. Benzaldehyde) Oxidation 0.7× 85% Knoevenagel 1.2× 72%

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the development of new drugs and therapeutic agents.

Industry: It is employed in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-4-methylbenzaldehyde

- 3-Bromo-4-methylbenzaldehyde

- 2-Bromo-5-methylbenzaldehyde

Uniqueness

2-Bromo-3-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The position of the bromine and methyl groups influences its reactivity and interactions with other molecules, making it a valuable compound in various synthetic and research applications .

Biologische Aktivität

2-Bromo-3-methylbenzaldehyde (CAS No. 109179-31-9) is an organic compound with significant biological activities. Its structure, characterized by a bromine atom and a methyl group attached to a benzaldehyde moiety, suggests potential interactions with various biological targets. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Boiling Point : Data not available

- Solubility : Soluble in organic solvents; specific solubility data varies across sources .

Biological Activity Overview

This compound exhibits multiple biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that benzaldehyde derivatives, including this compound, possess antimicrobial properties. A study highlighted the effectiveness of certain benzaldehyde derivatives against bacterial strains such as E. coli and S. aureus. The mechanism appears to involve the regulation of gene expression related to metabolism and virulence in these pathogens .

2. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes:

- Monoamine Oxidase (MAO) : Some derivatives of benzaldehyde have shown preferential inhibition towards MAO-B, which is crucial for the metabolism of neurotransmitters .

- Cholinesterase Inhibitors : Certain studies have indicated that modifications in the benzaldehyde structure could enhance activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The aldehyde functional group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

- Lipophilicity : The presence of bromine and methyl groups enhances the lipophilicity of the compound, potentially improving membrane permeability and bioavailability .

Case Studies

- Antimicrobial Effects : A study focusing on various benzaldehyde derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .

- Enzyme Inhibition Studies : Another research highlighted the structure-activity relationship (SAR) of benzaldehydes, showing that specific substitutions could lead to significant increases in MAO-B inhibition potency, with some compounds reaching IC50 values in the low micromolar range .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.05 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| MAO-B Inhibition IC50 | Varies by derivative; low micromolar range observed |

Eigenschaften

IUPAC Name |

2-bromo-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQUDJGXCABLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109179-31-9 | |

| Record name | 2-bromo-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.